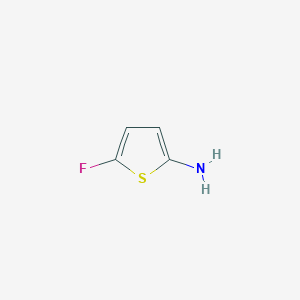

5-Fluorothiophen-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H4FNS |

|---|---|

Molecular Weight |

117.15 g/mol |

IUPAC Name |

5-fluorothiophen-2-amine |

InChI |

InChI=1S/C4H4FNS/c5-3-1-2-4(6)7-3/h1-2H,6H2 |

InChI Key |

KYGZPBSRRITCGT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1)F)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Fluorothiophen 2 Amine and Its Analogs

Direct and Indirect Fluorination Strategies for Thiophene (B33073) Rings

The creation of a carbon-fluorine bond on a thiophene ring can be accomplished through either direct fluorination of an existing thiophene structure or by building the ring from pre-fluorinated precursors. Direct fluorination of thiophene itself is often challenging, as it can lead to cleavage of the ring. acs.org Consequently, regioselective methods and indirect strategies are frequently employed.

Electrophilic fluorination has emerged as a key strategy for the regioselective introduction of fluorine onto aromatic and heteroaromatic rings. This approach utilizes reagents that deliver an electrophilic fluorine atom ("F+"). alfa-chemistry.com The development of stable, crystalline N-F reagents like N-fluorobis(phenyl)sulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor) has been pivotal for functional-group-tolerant fluorination methods. juniperpublishers.com

The direct fluorination of thiophene derivatives often requires careful control of reaction conditions. For instance, the lithiation of a substituted thiophene at a specific position, followed by quenching with an electrophilic fluorine source like NFSI, allows for precise placement of the fluorine atom. acs.org One reported method involves the treatment of 2,5-bis(trimethylsilyl)-3-bromothiophene with t-BuLi at low temperatures, followed by the addition of NFSI, to synthesize a precursor for 3-alkyl-4-fluorothiophenes. acs.org Another approach uses palladium catalysis for the regioselective ortho-C–H fluorination of heteroaromatic compounds using NFSI. rsc.org Copper catalysts have also been shown to be effective for the direct amination and could potentially be adapted for fluorination. rsc.org

| Reagent Name | Abbreviation | Characteristics | Typical Application |

|---|---|---|---|

| N-Fluorobenzenesulfonimide | NFSI | Stable, crystalline solid, versatile N-F reagent. juniperpublishers.com | Fluorination of lithiated arenes/heterocycles; Pd-catalyzed C-H fluorination. acs.orgrsc.org |

| Selectfluor | F-TEDA-BF4 | Crystalline, benchtop-stable, powerful electrophilic source. juniperpublishers.com | Used in various palladium-catalyzed aminations and potentially fluorinations. rsc.org |

| N-Fluoropyridinium Salts | - | Among the first stable, selective, and easy-to-handle N-F reagents developed. juniperpublishers.comrsc.org | Direct fluorination of various organic substrates. juniperpublishers.com |

| Xenon Difluoride | XeF2 | A stable electrophilic fluorine source, but its high oxidation potential can limit functional group tolerance. juniperpublishers.com | Alternative to N-F reagents for specific fluorination reactions. rsc.org |

Given the challenges of direct fluorination, building the target molecule from a thiophene ring that is already fluorinated is a common and effective strategy. acs.org Viable synthetic procedures for creating these key intermediates, such as 3-fluorothiophene, are crucial, though they can be limited by factors like low yields and the formation of difficult-to-separate isomers. acs.org

One historical method for producing a fluorinated thiophene is the reaction of an iodothiophene, such as 2-iodothiophene, with arsenic trifluoride, although this method reportedly gives very low yields. acs.org A more modern approach involves the synthesis of ring-fluorinated thiophene derivatives from CF3-cyclopropanes through a C-F bond activation process under transition-metal-free conditions. researchgate.net Another successful strategy is the use of a Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt derived from an aminothiophene. researchgate.net For example, methyl 3-fluorothiophene-2-carboxylate, a key intermediate, can be prepared using specific conditions for the Schiemann reaction. researchgate.net Additionally, direct fluorination using elemental fluorine (F2) in a microreactor has been shown to selectively produce 2-fluorothiophene, which can then be used in subsequent reactions. google.com

Diverse Approaches for Amine Group Introduction on Fluorothiophenes

Once the fluorinated thiophene core is obtained, the next critical step is the introduction of the amine group. Amines are organic compounds containing a nitrogen atom, classified as primary (RNH2), secondary (R2NH), or tertiary (R3N) based on the number of carbon groups attached to the nitrogen. iitk.ac.incuny.edu Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for forming the necessary carbon-nitrogen bond on the fluorothiophene ring. nih.gov

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, primarily used to form carbon-carbon bonds between aryl halides and organoboron compounds. scirp.orgnih.gov While it does not directly install an amine group, it is an essential method for synthesizing analogs of 5-fluorothiophen-2-amine where the amine is part of a larger aryl substituent attached to the thiophene ring. snnu.edu.cn

In this context, a fluorothiophene derivative functionalized with a boronic acid or a potassium trifluoroborate salt can be coupled with an aryl halide that bears an amino group (or a protected precursor). nih.gov The reaction is catalyzed by a palladium source, such as Pd(OAc)2, and a suitable phosphine (B1218219) ligand. nih.gov The electron-rich nature of thiophenes can sometimes slow the reaction, but the Suzuki-Miyaura coupling remains a highly effective method for creating diverse aryl-thiophene structures. scirp.org The use of stable potassium heteroaryltrifluoroborates has been shown to be particularly effective for the cross-coupling of various heterocycles, including thiophenes, with aryl halides. nih.gov

The Buchwald-Hartwig amination is the preeminent method for the direct formation of carbon-nitrogen bonds, making it ideal for synthesizing this compound and its analogs. nih.govorganic-chemistry.org The reaction involves the palladium-catalyzed coupling of an aryl halide or pseudohalide (like a triflate) with a primary or secondary amine. organic-chemistry.orgcmu.edu

To synthesize this compound, a precursor such as 2-bromo-5-fluorothiophene (B1627332) or 2-chloro-5-fluorothiophene would be reacted with an ammonia (B1221849) source. For analogs, a substituted amine is used. cmu.edu The success of the reaction hinges on the choice of catalyst system, which consists of a palladium precursor and a bulky, electron-rich phosphine ligand. cmu.edu Ligands like (o-biphenyl)P(t-Bu)2 and newly developed biarylmonophosphines (e.g., BrettPhos) have proven to be generally effective for a wide range of substrates, including challenging heterocyclic halides and aryl chlorides. cmu.edumit.edu The reaction is performed in the presence of a base, such as sodium tert-butoxide or potassium phosphate, to facilitate the catalytic cycle. cmu.edu This methodology has been successfully applied to the amination of various five-membered heterocyclic halides, including those of thiophene. nih.gov

| Component | Examples | Role in Reaction |

|---|---|---|

| Fluorothiophene Substrate | 2-bromo-5-fluorothiophene, 2-chloro-5-fluorothiophene | The electrophilic partner containing the C-X bond to be functionalized. |

| Amine | Ammonia, primary amines (R-NH2), secondary amines (R2-NH) | The nucleophilic partner that forms the C-N bond. cmu.edu |

| Palladium Precursor | Pd(OAc)2, Pd2(dba)3 | The source of the active Pd(0) catalyst. cmu.edu |

| Ligand | (o-biphenyl)P(t-Bu)2, BrettPhos, XantPhos | Stabilizes the palladium center and facilitates oxidative addition and reductive elimination steps. cmu.edumit.edu |

| Base | NaOtBu, K3PO4, Cs2CO3 | Activates the amine and regenerates the catalyst. cmu.eduorganic-chemistry.org |

| Solvent | Toluene, Dioxane, THF | Provides the medium for the reaction. |

Reductive Amination of Aldehyde Intermediates

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. wikipedia.org This one-pot reaction typically involves the formation of an imine intermediate from an aldehyde or ketone and an amine, followed by its reduction to the corresponding amine. wikipedia.orgmasterorganicchemistry.com The process is favored in green chemistry due to its catalytic nature and mild reaction conditions. wikipedia.org

In the context of 5-fluorothiophene-2-amine synthesis, a key precursor is 5-fluorothiophene-2-carbaldehyde. The synthesis of this aldehyde can be achieved from 2-acetyl-5-bromothiophene. The ketone is first protected, for instance, with ethylene (B1197577) glycol. The resulting ketal undergoes lithiation followed by treatment with an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI). Subsequent deprotection on silica (B1680970) gel yields 2-acetyl-5-fluorothiophene. ethz.ch This ketone can then be converted to the corresponding aldehyde, 5-fluorothiophene-2-carbaldehyde. ethz.chresearchgate.net

The reductive amination of this aldehyde with a suitable amine source, in the presence of a reducing agent, would then yield the target this compound or its N-substituted analogs. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com NaBH₃CN is particularly effective as it is a milder reducing agent that selectively reduces the iminium ion intermediate over the starting aldehyde. masterorganicchemistry.com The reaction is typically performed under neutral or weakly acidic conditions to facilitate imine formation. wikipedia.org

Lithiation-Mediated Functionalization and Subsequent Amination

Lithiation is a versatile strategy for the functionalization of thiophene rings. The process involves the deprotonation of the thiophene ring using a strong organolithium base, such as n-butyllithium (n-BuLi), to generate a lithiated intermediate. This highly reactive species can then be quenched with a suitable electrophile to introduce a desired functional group.

For the synthesis of this compound, a common route involves the lithiation of a protected thiophene derivative. For instance, 2-bromothiophene (B119243) can be protected and then lithiated at the 5-position. Subsequent reaction with an electrophilic fluorine source, such as N-fluorodibenzenesulfonamide, introduces the fluorine atom. researchgate.net

Alternatively, direct lithiation of a suitably substituted thiophene can be employed. For example, 2,5-dibromo-3-hexyl-4-fluorothiophene can be selectively lithiated at the 5-position due to the directing effect of the fluorine atom, followed by quenching to introduce a different substituent. rsc.org

Once the 5-fluorinated thiophene scaffold is in place, the amino group can be introduced. This can be achieved through various methods, including the conversion of a carboxylic acid or an aldehyde to an amine. For instance, a 5-fluorothiophene-2-carboxylic acid could be converted to an acyl chloride and then to an amide, which can be subjected to a Hofmann rearrangement to yield the desired amine.

A specific example involves the lithiation of a protected 2-bromothiophene with n-BuLi at -78°C, followed by quenching with N-fluorobenzenesulfonimide to introduce the fluorine atom. ethz.ch Another approach describes the lithiation of 2-exo-[2′-Fluoro-3′-(5-fluorothiophen-2-yl)-5′-pyridinyl]-7-azabicyclo[2.2.1]heptane with n-BuLi at -78 °C. acs.org

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing byproducts and reaction times. Key parameters that are often fine-tuned include the choice of solvent, temperature, catalyst, and reaction time.

For instance, in a study on the synthesis of pyrazolo[1,5-a]pyridines, the reaction between an aminopyridine derivative and dimethyl acetylenedicarboxylate (B1228247) was tested under both conventional heating and sonication. researchgate.net Sonication resulted in a higher yield (69%) compared to thermal heating (54%). researchgate.net The choice of solvent also significantly impacted the yield, with acetonitrile (B52724) proving to be the most effective. researchgate.net

In the context of reductive amination, the choice of reducing agent and pH are critical. As mentioned earlier, NaBH₃CN is often preferred over NaBH₄ for its selectivity. masterorganicchemistry.com The pH of the reaction medium needs to be controlled to favor the formation of the imine intermediate without deactivating the amine nucleophile. wikipedia.org

For lithiation reactions, the temperature is a critical parameter. These reactions are typically carried out at very low temperatures (e.g., -78°C) to prevent side reactions and ensure the stability of the lithiated intermediate. ethz.chacs.org

The following table provides a hypothetical example of how reaction conditions could be optimized for the reductive amination of 5-fluorothiophene-2-carbaldehyde.

| Entry | Reducing Agent | Solvent | Temperature (°C) | Yield (%) |

| 1 | NaBH₄ | Methanol | 25 | 65 |

| 2 | NaBH₃CN | Methanol | 25 | 85 |

| 3 | NaBH(OAc)₃ | Dichloroethane | 25 | 90 |

| 4 | NaBH₃CN | Acetonitrile | 25 | 88 |

| 5 | NaBH(OAc)₃ | Dichloroethane | 0 | 85 |

This table is for illustrative purposes and does not represent actual experimental data.

Emerging Green Chemistry Approaches in Fluorothiophene Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. skpharmteco.comacs.org In the synthesis of fluorothiophenes, several green approaches are being explored.

One key area is the use of safer and more environmentally benign solvents. The development of reactions that can be performed in water or other green solvents is a major focus. rsc.org For instance, reductive amination reactions have been successfully carried out in water using nanomicelles to create a hydrophobic environment for the reaction. organic-chemistry.org

Another important aspect is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic reactions, such as those used in reductive amination, are inherently more atom-economical than stoichiometric reactions. wikipedia.org The use of biocatalysts, such as enzymes, is also a promising green approach. acs.orgnih.gov Enzymes can offer high selectivity and operate under mild conditions, often in aqueous environments. acs.org

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. rsc.org This has been applied to various organic transformations, including the synthesis of heterocyclic compounds.

Furthermore, direct C-H functionalization is an emerging strategy that avoids the need for pre-functionalized starting materials, thereby reducing the number of synthetic steps and waste generation. researchgate.net

The development of greener fluorinating agents is also an active area of research to replace more hazardous reagents.

Elucidation of Chemical Reactivity and Mechanistic Pathways

Oxidation Reactions of 5-Fluorothiophen-2-amine Derivatives

The sulfur atom within the thiophene (B33073) ring of this compound and its derivatives is susceptible to oxidation. smolecule.com This reactivity allows for the synthesis of corresponding sulfoxides and sulfones, which are compounds where the sulfur is bonded to one or two oxygen atoms, respectively. smolecule.com

The oxidation of thiophenes typically proceeds in a stepwise manner, first forming the sulfoxide (B87167) and then, upon further oxidation, the sulfone. dicp.ac.cn However, controlling the reaction to selectively yield the sulfoxide can be challenging, as over-oxidation to the more stable sulfone is common. jchemrev.com Various oxidizing agents can be employed for this transformation. For instance, hydrogen peroxide, often in the presence of a catalyst like methyltrioxorhenium (MTO), is an effective system for oxidizing thiophene derivatives to their corresponding sulfones. smolecule.comdicp.ac.cn Other common oxidizing agents include m-chloroperbenzoic acid (m-CPBA). smolecule.com In some cases, strong oxidants like chromic acid or nitric acid have been used, though they can lead to side reactions. jchemrev.com

The reactivity of the thiophene ring towards oxidation can be influenced by the substituents present. Electron-donating groups tend to increase the rate of conversion from the sulfide (B99878) to the sulfoxide. dicp.ac.cn

Table 1: Common Reagents for Oxidation of Thiophene Derivatives

| Oxidizing Agent/System | Target Product | Notes |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) / Methyltrioxorhenium (MTO) | Sulfone | An efficient catalytic system that often results in quantitative conversion. dicp.ac.cn |

| m-Chloroperbenzoic Acid (m-CPBA) | Sulfoxide/Sulfone | A common reagent for the oxidation of sulfides. smolecule.com |

| Chromic Acid | Sulfoxide/Sulfone | Can lead to over-oxidation to the sulfone. jchemrev.com |

Reduction Chemistry of the Thiophene Ring and Amine Group

Derivatives of this compound can undergo reduction at both the thiophene ring and the amine functional group, leading to various saturated or partially saturated products.

Reduction reactions involving the sulfur-containing thiophene ring can lead to the formation of thiol derivatives. smolecule.comsmolecule.com This transformation represents the cleavage of the carbon-sulfur bonds within the aromatic ring. Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) are typically employed for such reductions. smolecule.comsmolecule.com In a broader context of sulfur chemistry, disulfide bonds can be reduced to thiol groups using reagents like dithiothreitol (B142953) (DTT) or tris-(2-carboxyethyl)phosphine (TCEP). thermofisher.com While not a direct reduction of the thiophene ring itself, this highlights a common transformation for sulfur-containing moieties.

Nucleophilic Substitution Reactions at the Fluorine Atom

The fluorine atom attached to the thiophene ring is a site for nucleophilic aromatic substitution (SNAr) reactions. smolecule.comsmolecule.com This allows for the displacement of the fluoride (B91410) ion by a variety of nucleophiles, providing a pathway to a diverse range of substituted thiophene compounds. researchgate.net

Under appropriate reaction conditions, the fluorine atom on the thiophene ring can be substituted by various nucleophiles. smolecule.comsmolecule.com These reactions are a cornerstone of synthetic chemistry, enabling the introduction of different functional groups. For example, nucleophiles such as other amines or thiols can displace the fluorine atom, often facilitated by a catalyst. smolecule.com This type of halogen exchange reaction provides a route to synthesize other halogenated thiophenes or to introduce entirely new functionalities. The feasibility of nucleophilic substitution is often enhanced by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the intermediate Meisenheimer complex formed during the reaction. google.com

Table 2: Examples of Nucleophilic Substitution on Fluorinated Thiophenes

| Nucleophile | Product Type | Conditions |

|---|---|---|

| Amines | Substituted aminothiophene | Often requires a catalyst. smolecule.com |

| Thiols | Substituted thiophenyl ether | Can be performed under catalytic conditions. smolecule.com |

Reactions Involving the Amine Moiety

The primary amine group (-NH₂) of this compound is a versatile functional group that participates in a wide array of chemical reactions. It can act as a nucleophile and a base, enabling transformations such as alkylation, acylation, and condensation reactions. evitachem.commnstate.edu

The amine group can react with electrophiles like alkyl halides in alkylation reactions or with acyl chlorides and anhydrides in acylation reactions to form amides. mnstate.edusmolecule.com For instance, the reaction with an acylating agent can form a new amide bond. smolecule.com Furthermore, the amine can participate in multicomponent reactions, such as the Ugi reaction, which allows for the rapid assembly of complex molecular scaffolds from simple starting materials, including an amine, a carboxylic acid, an aldehyde or ketone, and an isocyanide. beilstein-journals.org Another key reaction is the condensation with carbonyl compounds like aldehydes and ketones to form imines, which can be further reduced to secondary amines. mnstate.edu The amine's basicity also allows it to react with acids to form ammonium (B1175870) salts. evitachem.commnstate.edu

Table 3: Common Reactions of the Amine Group

| Reaction Type | Reagent Class | Product Class |

|---|---|---|

| Alkylation | Alkyl Halides | Secondary/Tertiary Amines, Quaternary Ammonium Salts mnstate.edu |

| Acylation | Acyl Chlorides, Anhydrides | Amides smolecule.com |

| Condensation | Aldehydes, Ketones | Imines mnstate.edu |

| Salt Formation | Acids | Ammonium Salts evitachem.com |

| Cyclocondensation | α-Ketoesters | Heterocyclic systems (e.g., Imidazo[1,2-a]pyrazines) |

Amide and Urea (B33335) Coupling Reactions

The formation of amide and urea derivatives from this compound represents a crucial class of reactions for creating compounds with potential biological activity. nih.gov

Amide Synthesis:

Primary and secondary amines, such as this compound, readily react with acyl chlorides and acid anhydrides to form amides. lumenlearning.com This transformation typically does not require heat. lumenlearning.com The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent. A base is often required to neutralize the acidic byproduct, such as HCl or a carboxylic acid, thereby driving the reaction to completion. fishersci.co.uk Common coupling reagents used to facilitate this reaction include dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which form a highly reactive O-acylisourea intermediate. fishersci.co.uk

A variety of catalysts can be employed to optimize amide bond formation, ensuring high conversion rates and minimizing byproducts. growingscience.com For instance, the use of hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) has been shown to be effective. growingscience.com

Urea Synthesis:

Unsymmetrical ureas can be synthesized through the reaction of amines with isocyanates. organic-chemistry.org These reactions are often efficient and can be performed under sustainable conditions, such as "on-water," where the insolubility of reagents can influence reaction rates and selectivity. organic-chemistry.org Another approach involves the carbonylation of azides in the presence of amines, catalyzed by systems like Palladium on carbon (Pd/C) under a carbon monoxide atmosphere. organic-chemistry.org Furthermore, the Curtius rearrangement of N-acylbenzotriazoles in the presence of diphenylphosphoryl azide (B81097) (DPPA) generates an isocyanate intermediate that can be trapped by amines to yield ureas. organic-chemistry.org

Table 1: Examples of Amide and Urea Coupling Reactions

| Reactant 1 | Reactant 2 | Product Type | Catalyst/Reagent | Ref. |

| This compound | Acyl Chloride | Amide | Triethylamine (B128534) | nih.gov |

| This compound | Isocyanate | Urea | - | organic-chemistry.org |

| Primary Amide | Phenyliodine Diacetate/Ammonia (B1221849) | N-substituted Urea | - | organic-chemistry.org |

| Aliphatic/Aromatic Azide | Amine/CO | Unsymmetrical Urea | Pd/C | organic-chemistry.org |

Reactions with Aldehydes and Ketones

The reaction of this compound, a primary amine, with aldehydes and ketones leads to the formation of imines, also known as Schiff bases. lumenlearning.comfiveable.mepressbooks.pub This reaction is a cornerstone of organic synthesis, providing a pathway to a wide array of functionalized molecules.

The formation of an imine proceeds through a two-step mechanism: nucleophilic addition followed by dehydration. fiveable.melibretexts.org The reaction is typically catalyzed by acid, and the pH must be carefully controlled (optimally around 4-5) to ensure the amine remains nucleophilic while also facilitating the removal of water. pressbooks.publibretexts.org

The initial step involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate known as a carbinolamine or aminol. pressbooks.pubmnstate.edu This intermediate is generally unstable and cannot be isolated. mnstate.edu Following proton transfer, the hydroxyl group is protonated, converting it into a good leaving group (water). pressbooks.pub Subsequent elimination of water leads to the formation of an iminium ion, which is then deprotonated to yield the final imine product. pressbooks.publibretexts.org The entire process is reversible, and the equilibrium can be shifted towards the product by removing water from the reaction mixture. mnstate.edu

These imine derivatives can be further transformed through reactions like reductive amination, where the C=N double bond is reduced to a C-N single bond, yielding a secondary amine. libretexts.orgmasterorganicchemistry.com Common reducing agents for this purpose include sodium borohydride (NaBH₄) and, more selectively, sodium cyanoborohydride (NaBH₃CN), which can reduce the iminium ion in the presence of the starting carbonyl compound. masterorganicchemistry.comyoutube.com

Table 2: Reaction of Primary Amines with Carbonyls

| Amine Type | Carbonyl Type | Intermediate | Final Product | Key Conditions | Ref. |

| Primary Amine | Aldehyde/Ketone | Carbinolamine | Imine (Schiff Base) | Acid catalysis (pH 4-5), removal of water | fiveable.melibretexts.org |

| Secondary Amine | Aldehyde/Ketone | - | Enamine | Acid catalysis, removal of water | fiveable.mepressbooks.pub |

Detailed Mechanistic Investigations of Reaction Pathways

Understanding the detailed mechanisms of reactions involving this compound is critical for controlling reaction outcomes and designing novel synthetic strategies.

Analysis of Catalytic Cycles and Transition States

Catalysis plays a pivotal role in many reactions involving amines. For instance, in the context of deaminative functionalization, copper catalysts have been shown to significantly enhance the rate of N-N bond formation from sterically hindered primary amines. nih.gov Density Functional Theory (DFT) calculations and control experiments suggest that the copper catalyst facilitates a distinct reaction pathway compared to the uncatalyzed, sluggish two-electron mechanism. nih.gov

In photoredox catalysis, visible light-mediated cross-dehydrogenative coupling (CDC) reactions often utilize transition metal complexes like Ru(II) or Ir(III) polypyridyls. kaust.edu.sa The catalytic cycle typically begins with the photoexcited catalyst oxidizing a tertiary amine to an amine radical cation. kaust.edu.sa This is followed by a series of steps, potentially involving hydrogen atom abstraction or a 1,2-H shift, to form a crucial iminium ion intermediate. kaust.edu.sa The ground state of the photocatalyst is regenerated by an oxidant, often molecular oxygen. kaust.edu.sabeilstein-journals.org The efficiency of these catalytic cycles can be influenced by the substitution pattern of the ligands on the metal catalyst. kaust.edu.sa Dual catalytic systems, combining photoredox catalysis with another catalytic cycle, have emerged as a powerful tool for achieving novel transformations, such as C-H amination. beilstein-journals.org

Role of Intermediates in Amination and Functionalization

The functionalization of amines frequently proceeds through key reactive intermediates. In reductive amination, the initial reaction between an amine and a carbonyl compound forms a hemiaminal (carbinolamine) intermediate. libretexts.org This intermediate then dehydrates to form an imine or iminium ion. libretexts.orgmasterorganicchemistry.com The iminium ion is the key electrophilic species that is subsequently reduced by a hydride source to form the final amine product. libretexts.orgmasterorganicchemistry.com

In the reductive amination of dicarboxaldehydes, oligomeric and polymeric imine intermediates can form. scirp.org The selective hydrogenation of these intermediates is crucial to minimize the formation of byproducts and favor the desired diamine product. scirp.org Trans-imination, the reaction of these intermediate imines with ammonia, is an important step for generating monomeric di-imine species that lead to the final product. scirp.org

Computational and Theoretical Studies of 5 Fluorothiophen 2 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure of organic molecules. For 5-Fluorothiophen-2-amine, DFT calculations provide critical insights into how the interplay between the electron-donating amino group (-NH2) and the electron-withdrawing fluorine (-F) atom influences the molecular properties of the thiophene (B33073) ring.

Theoretical studies on similar fluorinated thiophene derivatives have demonstrated that the introduction of fluorine atoms can significantly alter the electronic landscape of the molecule. For instance, DFT calculations on fused thiophene derivatives have shown that fluorine substitution can decrease the HOMO-LUMO gap, which is a key factor in determining a molecule's conductivity. rsc.org In the case of this compound, the fluorine atom at the 5-position is expected to lower both the HOMO and LUMO energy levels due to its inductive effect, while the amino group at the 2-position would primarily raise the HOMO energy level. The net effect is a complex modulation of the frontier molecular orbitals that dictates the molecule's reactivity and electronic behavior.

| Compound | Calculated Dipole Moment (Debye) | Contributing Factors |

|---|---|---|

| Thiophene | ~0.55 | Slight polarity of the thiophene ring. |

| 2-Aminothiophene | ~1.9 | Electron-donating amino group increases polarity. |

| 2-Fluorothiophene | ~1.2 | Electron-withdrawing fluorine atom creates a strong bond dipole. |

| This compound (Predicted) | 2.5 - 3.5 | Vectorial addition of C-F and C-NH2 bond dipoles across the thiophene ring. |

The fluorine atom is a strong electron-withdrawing group due to its high electronegativity. This property significantly influences the electronic structure of the thiophene ring in this compound. The inductive effect of fluorine pulls electron density away from the aromatic system, which can have several consequences.

Firstly, the electron-withdrawing nature of fluorine can enhance the acidity of the N-H protons of the amino group. Secondly, it can affect the regioselectivity of electrophilic substitution reactions on the thiophene ring. Theoretical studies on fluorinated aromatic compounds have shown that fluorine's electron-withdrawing effects can reduce the electron density in the aromatic system. nih.gov

DFT calculations can quantify these effects by mapping the electrostatic potential (ESP) on the molecular surface and by analyzing the natural bond orbital (NBO) charges on each atom. The ESP map would visually demonstrate the electron-deficient region around the fluorine atom and the electron-rich region near the amino group. NBO analysis provides a numerical measure of the charge distribution, confirming the electron-withdrawing strength of the fluorine atom. Studies on fluorinated thiophene-based polymers have shown that the incorporation of fluorine leads to a lower HOMO energy level, which is a direct consequence of its electron-withdrawing character. acs.org

| Atom | Predicted NBO Charge (a.u.) in this compound | Interpretation |

|---|---|---|

| Fluorine (F) | -0.4 to -0.5 | Strongly electronegative, accumulating electron density. |

| Carbon (C5, attached to F) | +0.3 to +0.4 | Electron deficient due to the attached fluorine. |

| Nitrogen (N of NH2) | -0.8 to -0.9 | Electronegative, but also donates lone pair density to the ring. |

| Carbon (C2, attached to NH2) | -0.2 to -0.3 | Electron-rich due to the electron-donating amino group. |

Conformational Analysis and Molecular Dynamics Simulations

The conformational flexibility of this compound is relatively limited due to the rigidity of the thiophene ring. However, the orientation of the amino group with respect to the ring and the out-of-plane vibrations of the fluorine atom are of interest. Conformational analysis, typically performed using computational methods, can identify the most stable geometry and any potential rotational barriers. For the amino group, rotation around the C-N bond will have a specific energy profile, with certain conformations being more stable than others due to steric and electronic effects.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of this compound in different environments, such as in solution or in a biological system. MD simulations model the movement of atoms over time, offering a view of the molecule's flexibility, solvent interactions, and potential conformational changes. While specific MD studies on this compound are not documented, the methodology is well-established for fluorinated aromatic compounds and can be applied to understand its behavior. nih.gov

Applications of 5 Fluorothiophen 2 Amine As a Versatile Synthetic Building Block

Precursor in the Synthesis of Diverse Fluorinated Heterocyclic Compounds

5-Fluorothiophen-2-amine is a key precursor in the generation of various fluorinated heterocyclic compounds. The 2-aminothiophene scaffold is a versatile starting point for constructing fused heterocyclic systems, particularly thieno[2,3-d]pyrimidines, which are of significant interest due to their wide spectrum of biological activities, including antitumor, antiviral, and anti-inflammatory properties ekb.egnih.govsemanticscholar.org.

The synthesis of these fused systems often begins with the 2-amino group of the thiophene (B33073) ring. For instance, 2-aminothiophene derivatives can be reacted with various reagents to construct the pyrimidine (B1678525) ring. A common method involves the cyclization of 2-acylaminothiophene-3-carboxamide derivatives nih.gov. Another approach is the reaction of 2-aminothiophene-3-carbonitriles with reagents like methylisothiocyanate, which leads to the formation of thieno[2,3-d]pyrimidine (B153573) derivatives ekb.eg. While these examples utilize 2-aminothiophene derivatives, the presence of the fluorine atom at the 5-position of this compound is anticipated to modulate the electronic properties and reactivity of the thiophene ring, influencing the course of these cyclization reactions and the properties of the final heterocyclic products. The development of novel fluorinated heterocycles is an active area of research, with intramolecular fluorocyclisations of unsaturated substrates being a modern strategy to access these compounds cardiff.ac.ukrsc.org.

Integration into Scaffolds for Medicinal Chemistry Research

The fluorinated thiophene moiety is a privileged scaffold in medicinal chemistry due to its ability to enhance biological activity and improve pharmacokinetic properties nih.gov. This compound provides a direct entry point for incorporating this valuable structural unit into potential drug candidates.

Development of Bioactive Amine Derivatives

The amine group of this compound is a key functional handle for derivatization to produce bioactive molecules. A significant application is in the synthesis of thieno[2,3-d]pyrimidine-based kinase inhibitors semanticscholar.org. Kinases are crucial targets in cancer therapy, and inhibitors of these enzymes have shown significant clinical success ed.ac.uksoci.org.

For example, novel thiophene and thieno[2,3-d]pyrimidine derivatives have been designed and synthesized, showing promising anticancer activity. In one study, compounds were developed that induced apoptosis and autophagy in cancer cells and exhibited inhibitory activity against various kinases, with one derivative showing notable inhibition of FLT3 kinase semanticscholar.org. The synthesis of these bioactive compounds often involves the elaboration of the 2-aminothiophene core, highlighting the importance of precursors like this compound. The fluorine substituent can play a crucial role in modulating the binding affinity of these derivatives to their target kinases.

| Compound Class | Biological Activity | Therapeutic Target |

| Thieno[2,3-d]pyrimidines | Anticancer | Kinases (e.g., FLT3) |

| 2-Pyrimidyl-5-amidothiophenes | Anticancer | AKT Kinase |

| 2-Amino-5-(thioaryl)thiazoles | Anti-inflammatory | Itk Kinase |

Analogue Synthesis for Structure-Activity Relationship (SAR) Exploration

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, providing insights into how chemical structure correlates with biological activity nih.govnih.gov. The synthesis of analogues of a lead compound allows for the systematic exploration of this relationship. This compound serves as an excellent starting point for generating a library of analogues for SAR studies.

By modifying the amine group or other positions of the thiophene ring, medicinal chemists can probe the structural requirements for optimal biological activity. For instance, in the development of kinase inhibitors, the synthesis of a series of 2-pyrimidyl-5-amidothiophenes allowed for SAR studies that resulted in potent inhibitors of AKT kinase with single-digit nanomolar IC50 values nih.gov. Similarly, SAR studies on 2-amino-5-(thioaryl)thiazoles led to the identification of potent and selective inhibitors of Itk kinase, which plays a role in inflammatory responses nih.gov. While these studies may not have started directly from this compound, they demonstrate the utility of the 2-aminothiophene scaffold in generating diverse analogues for SAR exploration. The presence of the fluorine atom in this compound provides an additional vector for SAR studies, as its position and electronic influence can be critical for target engagement.

Role in the Construction of Novel Materials

The unique electronic properties of fluorinated thiophenes make them attractive building blocks for the development of novel organic materials with applications in electronics and optoelectronics researchgate.net.

Application in Organic Electronics and Conjugated Polymers

Conjugated polymers based on thiophene units are a cornerstone of organic electronics acs.org. The introduction of fluorine atoms into the polymer backbone can significantly influence the material's electronic properties, such as the HOMO and LUMO energy levels, and improve device performance nih.gov. Fluorination can also enhance the stability and ordering of the polymer chains.

While specific examples of polymers synthesized directly from this compound were not detailed in the provided search results, the general principles of polythiophene synthesis suggest its potential as a monomer. The amine group could be transformed into other functional groups suitable for polymerization, such as halogens or boronic esters. The resulting fluorinated polythiophenes could find applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells (OSCs). For instance, fluorinated polythienothiophene-co-benzodithiophenes have demonstrated high power conversion efficiencies in solar cells nih.gov. The amine functionality also opens up possibilities for creating donor-acceptor type materials, where the amine or its derivatives act as the electron donor and the thiophene ring as part of the conjugated backbone researchgate.net.

Precursors for Advanced Functional Materials

Beyond conjugated polymers, this compound can serve as a precursor for a variety of advanced functional materials. The combination of the aromatic thiophene ring, the electron-withdrawing fluorine atom, and the versatile amine group allows for the synthesis of molecules with tailored optical and electronic properties.

These molecules can be used in the development of electrochromic materials, where the color of the material changes in response to an electrical potential mdpi.com. They can also be incorporated into the design of dyes for dye-sensitized solar cells (DSSCs) or as components of organic photovoltaic (OPV) materials mdpi.com. The ability to tune the electronic structure through chemical modification of the this compound core is a key advantage in the rational design of new functional materials.

Synthetic Utility in Complex Molecule and Natural Product Analog Development

This compound serves as a versatile synthetic building block in the development of complex molecules and analogs of natural products, primarily owing to the unique electronic properties conferred by the fluorine atom and the reactive nature of the amine group. The 2-aminothiophene scaffold is a recognized privileged structure in medicinal chemistry, frequently incorporated into molecules to enhance their biological activity. nih.govnih.govmontclair.eduscispace.com The introduction of a fluorine atom at the 5-position can further modulate the physicochemical properties of the resulting compounds, such as lipophilicity and metabolic stability, which are critical for drug discovery.

The primary synthetic application of this compound and its derivatives lies in the construction of fused heterocyclic systems, most notably thieno[2,3-d]pyrimidines. nih.govekb.egnih.gov These bicyclic structures are analogous to purines and have been identified as core components of various biologically active compounds, including kinase inhibitors. nih.govnih.goved.ac.uk The synthesis of thieno[2,3-d]pyrimidines typically involves the condensation of a 2-aminothiophene derivative with various carbon- and nitrogen-containing reagents.

While the broader class of 2-aminothiophenes is widely utilized in the synthesis of diverse bioactive compounds, nih.govnih.govscispace.comsoci.org specific examples detailing the use of this compound in the total synthesis of complex natural products or their direct analogs are not extensively documented in publicly available literature. However, its role as a precursor to complex heterocyclic scaffolds suggests its potential in the development of novel molecules with intricate architectures.

The general strategy for employing 2-aminothiophene derivatives in the synthesis of complex molecules often begins with the Gewald reaction to form the initial thiophene ring, followed by a series of transformations to build the desired molecular complexity. nih.gov For instance, the amine functionality of the 2-aminothiophene core can be readily acylated or condensed with various electrophiles to introduce new ring systems or functional groups.

The development of natural product analogs often involves the strategic replacement of certain fragments of the natural product with bioisosteric moieties to improve pharmacological properties. nih.gov The this compound unit can be considered a bioisostere for other aromatic or heteroaromatic systems found in natural products. Its incorporation could lead to the generation of novel analogs with enhanced potency, selectivity, or pharmacokinetic profiles.

Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 5-Fluorothiophen-2-amine. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

The combination of proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR spectroscopy provides a complete picture of the molecule's carbon-hydrogen framework and the specific location of the fluorine substituent.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the two protons on the thiophene (B33073) ring and the protons of the amine group. The chemical shifts (δ) of the ring protons are influenced by the electron-donating amine group and the electron-withdrawing fluorine atom. The coupling between the adjacent ring proton and the fluorine atom will result in characteristic splitting patterns (doublets or doublet of doublets), which are crucial for assigning the signals to their respective positions. The amine protons typically appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum displays signals for each unique carbon atom in the molecule. The carbon directly bonded to the fluorine atom (C5) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) and a characteristic chemical shift. The other carbon atoms of the thiophene ring (C2, C3, C4) will also show smaller couplings to the fluorine atom (²JCF, ³JCF), providing further confirmation of the structure. The chemical shifts are indicative of the electronic environment of each carbon. libretexts.orgwisc.edudocbrown.info

¹⁹F NMR: As fluorine-19 has a nuclear spin of ½ and a natural abundance of 100%, ¹⁹F NMR is a highly sensitive and informative technique for characterizing fluorinated compounds. nih.govalfa-chemistry.com The spectrum of this compound would show a single resonance, the chemical shift of which is highly sensitive to its electronic environment on the thiophene ring. nih.gov This signal would be split into a doublet of doublets due to coupling with the adjacent ring proton (H4) and the more distant ring proton (H3). Trifluoroacetic acid is often used as an external standard for these measurements. nih.gov

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| ¹H NMR | |||

| H3 | 6.0 - 6.5 | dd | ³J(H3-H4), ⁴J(H3-F) |

| H4 | 6.8 - 7.2 | dd | ³J(H4-H3), ³J(H4-F) |

| NH₂ | 3.5 - 5.0 | br s | - |

| ¹³C NMR | |||

| C2 | 145 - 155 | d | ²J(C2-F) |

| C3 | 100 - 110 | d | ³J(C3-F) |

| C4 | 115 - 125 | d | ²J(C4-F) |

| C5 | 150 - 160 | d | ¹J(C5-F) |

| ¹⁹F NMR | |||

| F5 | -120 to -140 | dd | ³J(F-H4), ⁴J(F-H3) |

Note: These are predicted values based on typical ranges for similar chemical structures and are subject to variation based on solvent and experimental conditions.

A detailed analysis of spin-spin coupling constants (J-values) provides invaluable information about the bonding and geometry of the molecule. rsc.org In this compound, the most significant couplings involve the fluorine atom.

¹JCF: The one-bond coupling between C5 and the fluorine atom is typically large, providing definitive evidence for the C-F bond.

nJCF and nJHF (n > 1): The two-bond (²J), three-bond (³J), and even longer-range (⁴J, ⁵J) couplings between fluorine and carbon or hydrogen atoms are crucial for confirming the regiochemistry. For instance, the magnitude of ³J(H4-F) is expected to be larger than ⁴J(H3-F), which helps in the unequivocal assignment of the proton signals. The analysis of these through-bond interactions helps to map out the connectivity of the molecule. rsc.orgnih.gov Theoretical calculations are often employed alongside experimental data to better understand the mechanisms and pathways of these spin-spin interactions. rsc.orgdntb.gov.ua

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of synthesized this compound and for monitoring the progress of chemical reactions. nih.gov By separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase, HPLC can detect and quantify the target compound as well as any impurities, starting materials, or byproducts.

For an amine-containing compound like this compound, reversed-phase HPLC (RP-HPLC) is commonly used. A nonpolar stationary phase (e.g., C8 or C18) is typically employed with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. An acid modifier, such as formic acid or trifluoroacetic acid, is often added to the mobile phase to protonate the amine group, ensuring sharp, symmetrical peak shapes and reproducible retention times. A UV detector is suitable for analysis, as the thiophene ring contains a chromophore that absorbs UV light.

Advanced Chromatographic Purification Techniques

Following synthesis, this compound must be purified to remove unreacted starting materials, reagents, and byproducts. While standard column chromatography is often the first step, advanced techniques may be necessary to achieve high purity.

Given the basic nature of the amine group, purification on standard silica (B1680970) gel (which is acidic) can be problematic, leading to peak tailing, poor separation, and potential degradation of the compound. biotage.com To overcome this, several advanced strategies can be employed:

Amine-Functionalized Silica: Using a stationary phase that has been functionalized with amine groups creates a more basic environment, which minimizes the undesirable interactions with the basic analyte and leads to improved separation. biotage.com

Reversed-Phase Flash Chromatography: This technique uses a hydrophobic stationary phase (like C18-functionalized silica) and a polar mobile phase. It is particularly effective for purifying polar, ionizable compounds like amines. Adjusting the pH of the mobile phase can be used to control the retention and selectivity of the separation. biotage.com

Addition of a Competing Amine: Adding a small amount of a volatile amine, such as triethylamine (B128534) or ammonia (B1221849), to the mobile phase during normal-phase chromatography can neutralize the acidic silanol (B1196071) groups on the silica surface, improving the chromatography of basic compounds. biotage.com

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. If a single crystal of sufficient quality can be grown, this technique can provide definitive information on bond lengths, bond angles, and torsional angles. For this compound, an X-ray crystal structure would confirm the planarity of the thiophene ring and provide exact measurements for the C-F, C-S, C-N, and C-C bonds. nih.govnih.gov

Furthermore, crystallographic analysis reveals how molecules pack in the crystal lattice, providing insight into intermolecular interactions such as hydrogen bonding (involving the amine group) and potential non-covalent interactions involving the fluorine and sulfur atoms. nih.govscispace.com This information is critical for understanding the material's bulk properties and for designing materials where solid-state packing is important.

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)

Electrochemical techniques are vital for understanding the redox properties of this compound, which is particularly relevant for its potential use in organic electronic materials like conductive polymers or organic field-effect transistors. Cyclic Voltammetry (CV) is the most commonly used technique for this purpose. researchgate.net

In a CV experiment, the potential applied to a working electrode is swept linearly in the positive and negative directions, and the resulting current is measured. For this compound, the CV would likely show an irreversible oxidation wave corresponding to the oxidation of the molecule, likely initiated at the electron-rich amino-thiophene system. winona.eduresearchgate.net The potential at which this oxidation occurs is a key parameter, indicating the molecule's propensity to donate an electron. The presence of the electron-withdrawing fluorine atom is expected to increase the oxidation potential compared to the non-fluorinated 2-aminothiophene, a structural effect that can be precisely quantified by CV. scispace.com This data is crucial for calculating the energy level of the highest occupied molecular orbital (HOMO), a fundamental parameter in the design of organic semiconductor materials.

Table 2: Summary of Analytical Techniques and Information Obtained

| Technique | Information Provided |

|---|---|

| NMR Spectroscopy | |

| ¹H, ¹³C, ¹⁹F NMR | Confirms molecular structure, connectivity, and chemical environment of atoms. |

| J-Coupling Analysis | Provides data on through-bond connectivity and molecular geometry. rsc.org |

| Chromatography | |

| HPLC | Assesses purity, quantifies components, and monitors reaction progress. nih.gov |

| Advanced Purification | Isolates the compound to a high degree of purity. biotage.com |

| X-ray Crystallography | Determines precise 3D structure, bond lengths/angles, and intermolecular interactions in the solid state. mdpi.com |

| Electrochemistry |

Advanced Research Directions and Future Perspectives

Exploration of New Reactivity Patterns and Transformations

The unique combination of a nucleophilic amine group, an electron-rich thiophene (B33073) ring, and an electron-withdrawing fluorine atom in 5-Fluorothiophen-2-amine suggests a rich and complex reactivity profile. Future research will delve into exploring new chemical transformations of this molecule. The amine group can serve as a handle for a variety of derivatizations, while the thiophene ring can undergo electrophilic substitution reactions. The fluorine atom can also influence the regioselectivity of these reactions and potentially participate in nucleophilic aromatic substitution under specific conditions. Understanding these reactivity patterns is crucial for synthesizing a diverse range of novel compounds with tailored properties.

Rational Design of Highly Selective Molecular Probes

The fluorescent properties of thiophene-containing molecules make them attractive candidates for the development of molecular probes. bohrium.com The this compound scaffold can be rationally designed to create highly selective fluorescent probes for detecting various analytes. The amine group provides a convenient point for attaching a fluorophore or a recognition moiety. nih.gov The fluorine atom can be used to fine-tune the electronic and photophysical properties of the resulting probe. The design of such probes could be guided by computational modeling to predict their binding affinities and fluorescent responses.

| Probe Type | Target Analyte | Sensing Mechanism |

| Turn-on Fluorescent Probe | Metal ions | Chelation-enhanced fluorescence. |

| Ratiometric Probe | pH | Modulation of intramolecular charge transfer. |

| Bio-orthogonal Probe | Specific biomolecules | Covalent labeling in living systems. |

Integration with High-Throughput Synthesis and Screening Platforms

High-throughput synthesis and screening (HTS) are powerful tools in modern drug discovery and materials science. purdue.edunih.gov The integration of this compound into HTS platforms will enable the rapid synthesis and evaluation of large libraries of its derivatives. enamine.net This approach can accelerate the discovery of new compounds with desired biological activities or material properties. nih.gov For example, libraries of this compound derivatives can be screened for their efficacy as enzyme inhibitors, receptor ligands, or organic electronic materials. nih.govbath.ac.uk

Interdisciplinary Research in Supramolecular Chemistry and Nanotechnology

The amine group in this compound makes it a valuable building block for supramolecular chemistry and nanotechnology. ub.edu This functional group can participate in hydrogen bonding and other non-covalent interactions, which are the driving forces for the self-assembly of complex supramolecular architectures. researchgate.net Future research in this area could involve the incorporation of this compound into metal-organic frameworks (MOFs), covalent organic frameworks (COFs), or self-assembled monolayers. These materials could have applications in gas storage, catalysis, and sensing.

Q & A

Q. How should researchers address conflicting results in degradation studies of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.